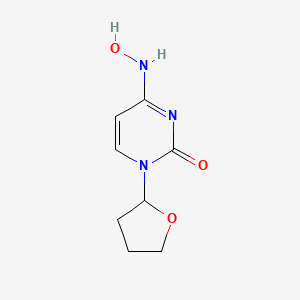

4-(Hydroxyamino)-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one

Description

Introduction to 4-(Hydroxyamino)-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one

Chemical Identity and IUPAC Nomenclature

The systematic IUPAC name This compound reflects its structural components with precision. Breaking this down:

- Pyrimidin-2(1H)-one denotes a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, with a ketone group at position 2.

- 4-(Hydroxyamino) specifies a hydroxylamine (-NHOH) substituent at position 4 of the pyrimidine ring.

- 1-(Tetrahydrofuran-2-yl) indicates a tetrahydrofuran moiety (a five-membered oxygen-containing ring) attached to the pyrimidine’s nitrogen at position 1 via its own carbon-2.

This nomenclature aligns with conventions observed in related compounds, such as 4-amino-1-((2R,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one, which shares a similar pyrimidinone-tetrahydrofuran scaffold. The absence of stereochemical descriptors in the parent name suggests the general structure, though specific stereoisomers may exist in synthesized variants.

Molecular Formula and Structural Features

The molecular formula is deduced as C₈H₁₁N₃O₃ , derived from:

- Pyrimidin-2(1H)-one (C₄H₃N₂O)

- Tetrahydrofuran-2-yl (C₄H₇O)

- Hydroxyamino (-NHOH; adds one N and one O).

Key structural attributes include:

- A planar pyrimidinone ring capable of π-π stacking interactions.

- A flexible tetrahydrofuran substituent mimicking sugar moieties in nucleosides.

- A polar hydroxyamino group offering hydrogen-bonding potential.

Historical Context in Heterocyclic Chemistry Research

The exploration of pyrimidine derivatives accelerated in the mid-20th century, driven by their roles in nucleic acids and coenzymes. The introduction of non-natural substituents, such as hydroxyamino groups, emerged later as a strategy to modulate bioactivity and stability.

Milestones in Pyrimidine Modification

- 1950s–1970s: Discovery of 5-fluorouracil and cytarabine highlighted pyrimidine analogs as anticancer agents.

- 1980s–1990s: HIV research spurred development of nucleoside reverse transcriptase inhibitors (NRTIs) like zidovudine (AZT), which feature modified sugar moieties akin to the tetrahydrofuran group in this compound.

- 2000s–Present: Advances in synthetic methodologies enabled precise functionalization, including hydroxyamino groups, to enhance target selectivity.

This compound’s design likely draws from these trends, combining a nucleoside-like tetrahydrofuran unit with a reactive hydroxyamino group for potential prodrug activation or metal chelation.

Position Within Pyrimidine Derivative Classifications

This compound occupies a niche within multiple pyrimidine subclasses:

Functional Classification

Comparative Structural Analysis

- Vs. 4-Hydroxypyrimidine: The hydroxyamino group replaces a hydroxyl, introducing redox activity and nucleophilicity.

- Vs. 2'-Deoxycytidine: The tetrahydrofuran ring lacks the hydroxyl and hydroxymethyl groups of deoxyribose, potentially altering pharmacokinetics.

This dual classification underscores its hybrid nature, merging traits of bioactive nucleosides and functionalized heterocycles.

Properties

CAS No. |

18002-29-4 |

|---|---|

Molecular Formula |

C8H11N3O3 |

Molecular Weight |

197.19 g/mol |

IUPAC Name |

4-(hydroxyamino)-1-(oxolan-2-yl)pyrimidin-2-one |

InChI |

InChI=1S/C8H11N3O3/c12-8-9-6(10-13)3-4-11(8)7-2-1-5-14-7/h3-4,7,13H,1-2,5H2,(H,9,10,12) |

InChI Key |

RBVWISKSYIRZRO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)N2C=CC(=NC2=O)NO |

Origin of Product |

United States |

Preparation Methods

Detailed Stepwise Preparation

Representative Synthetic Route Example

A recent study reported the synthesis starting from a tri-isobutyrate ester-protected nucleoside intermediate:

- The 5'-hydroxyl group of the tetrahydrofuran ring was isobutyrylated to afford a tri-isobutyrate ester.

- The 4-position of the pyrimidine base was activated using TPSCl, DMAP, and triethylamine at 0 °C.

- Hydroxylamine hydrochloride was added to substitute the activated 4-position, yielding the hydroxyamino derivative in 18% isolated yield.

- Finally, the isobutyryl protecting groups were removed using potassium carbonate in methanol to give the free hydroxyamino nucleoside.

Alternative Approaches and Notes

- Attempts to directly hydroxylaminate fluorinated nucleoside analogs failed due to instability of the fluorine-substituted skeleton under heating, leading to complex mixtures.

- Silyl protection (e.g., tert-butyldimethylsilyl, TBDMS) of sugar hydroxyls is also employed to improve selectivity and yield in some synthetic routes.

- Multi-step syntheses often require inert atmosphere conditions (nitrogen or argon) to prevent oxidation or hydrolysis during sensitive steps.

- Reaction times vary from several hours to days depending on the step and reagents used, with temperature control critical for selectivity and yield.

3 Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Protection of sugar hydroxyls | Isobutyrylation: Isobutyric anhydride, pyridine, 0 °C to RT; or TBDMSCl, pyridine, RT | Protects sugar hydroxyls to prevent side reactions |

| Activation of 4-position | TPSCl, DMAP, triethylamine, DCM, 0 °C to RT | Forms sulfonate leaving group for substitution |

| Hydroxylamination | Hydroxylamine hydrochloride, triethylamine, acetonitrile or DCM, 0 °C to RT, 4-16 h | Introduces hydroxyamino group; yields ~18% reported |

| Deprotection | K2CO3 in MeOH or fluoride sources for silyl groups, RT | Restores free hydroxyl groups on sugar |

| Atmosphere | Inert (N2 or Ar) | Prevents oxidation and side reactions |

| Purification | Silica gel column chromatography (PE:EA 1:1) | Used to isolate intermediates and final product |

4 Research Findings and Considerations

- The hydroxylamination step is the most challenging, often giving moderate yields due to competing side reactions and instability of intermediates.

- Protection strategies significantly influence the success of the hydroxylamination and overall yield.

- The choice of solvent and base is critical; triethylamine and acetonitrile or dichloromethane are commonly used to balance reactivity and stability.

- Attempts to hydroxylaminate fluorinated analogs highlight the sensitivity of the pyrimidine ring system to reaction conditions, emphasizing the need for mild and controlled procedures.

- The final deprotection step must be carefully controlled to avoid degradation of the hydroxyamino group.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxyamino)-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyamino group can be oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Oxo derivatives of the original compound.

Reduction: Amine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Hydroxyamino)-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Hydroxyamino)-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with biological macromolecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Heteroatom Variations

6-(Hydroxyamino)pyrimidin-2(1H)-one (CAS: 20555-88-8)

- Structural Difference: The hydroxyamino group is at position 6 instead of position 4.

- This compound lacks the THF moiety, reducing its resemblance to nucleosides .

1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrothiophen-2-yl)-4-(hydroxyamino)pyrimidin-2(1H)-one (2c)

Halogenated Derivatives

4-Amino-5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2(1H)-one

- Structural Difference : A fluorine atom is introduced at position 5 of the pyrimidine ring.

- Implications : Fluorination enhances metabolic stability and bioavailability. This analog is a potent antiviral agent, with the fluorine atom improving resistance to enzymatic degradation .

4-Amino-5-bromo-1-(tetrahydro-2H-pyran-2-yl)pyrimidin-2(1H)-one (CAS: 5580-94-9)

- Structural Difference: Bromine replaces the hydroxyamino group at position 5, and the THF is substituted with a tetrahydropyran ring.

- The pyran ring offers greater conformational flexibility .

Modifications in the Sugar Moiety

2'-arafluorozebularine (CAS: 136675-88-2)

- Structural Difference : A fluorine atom is incorporated into the THF ring at the 2'-position.

- Implications : Fluorination in the sugar moiety enhances antiviral activity by mimicking natural nucleosides more effectively, improving uptake by viral polymerases .

4-Amino-1-((2R,3R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one

- Structural Difference : A methoxy (-OCH₃) group is added at position 4 of the THF ring.

- However, it may reduce water solubility .

Dichlorinated and Prodrug Derivatives

4-Amino-1-((2R,4R,5R)-3,3-dichloro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one

- Structural Difference : Two chlorine atoms are added to the THF ring.

- This analog shows promise in targeting resistant viral strains .

Prodrugs with Carbonate Protections (e.g., Compound 2a)

- Structural Difference: The hydroxyamino group is protected with a tetradecyl carbonochloridate group.

- Implications: Prodrug strategies improve oral bioavailability by masking polar groups. Enzymatic cleavage releases the active hydroxyamino form in vivo .

Pharmacological and Physicochemical Properties

*Calculated based on molecular formula C₉H₁₂N₃O₃.

Biological Activity

4-(Hydroxyamino)-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one, with the CAS number 18002-29-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 197.19 g/mol

- Structure : The compound features a pyrimidine core substituted with a hydroxyamino group and a tetrahydrofuran moiety, which contributes to its biological activity.

Antitumor Activity

Research indicates that compounds structurally related to this compound exhibit significant antitumor properties. For instance, studies have shown that similar pyrimidine derivatives can inhibit key signaling pathways involved in tumor growth and proliferation.

Table 1: Summary of Antitumor Activity in Related Compounds

| Compound Name | Mechanism of Action | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MEK Inhibition | 0.5 | |

| Compound B | CD44 Downregulation | 0.8 | |

| 4-Hydroxyamino-Pyrimidine | ERK Blockade | 0.7 |

The biological activity of this compound is primarily attributed to its ability to inhibit various kinases involved in cell signaling. Specifically, it has been shown to affect the ERK pathway, which is crucial for cell proliferation and survival.

Case Studies

- In Vitro Studies : In vitro experiments demonstrated that the compound effectively inhibits the proliferation of cancer cell lines by inducing apoptosis through the activation of caspase pathways.

- In Vivo Studies : Animal models treated with this compound showed a significant reduction in tumor size compared to control groups, highlighting its potential as an effective therapeutic agent.

Pharmacological Applications

Given its biological properties, this compound is being investigated for its potential use in cancer therapy. Its ability to modulate critical pathways involved in tumorigenesis suggests that it could serve as a lead compound for developing new anticancer drugs.

Q & A

Q. What are the common synthetic routes for preparing 4-(Hydroxyamino)-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, including cyclocondensation of substituted pyrimidine precursors with tetrahydrofuran-derived moieties. For example, one-pot synthesis under reflux using amino acids (e.g., L-proline) as green catalysts can improve yields (60–85%) and reduce environmental impact . Optimization strategies include:

- Temperature control (reflux vs. room temperature) to balance reaction rate and byproduct formation.

- Solvent selection (e.g., DMF or ethanol) to enhance solubility of intermediates.

- Catalytic screening (e.g., glycine vs. L-cysteine) to improve regioselectivity.

Post-synthesis, purification via recrystallization (ethyl acetate) or column chromatography ensures >95% purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key techniques include:

- 1H/13C NMR : To confirm substitution patterns and stereochemistry. For instance, NH and OH protons appear as broad singlets near δ 7.2–7.3 ppm, while tetrahydrofuran protons resonate as multiplets at δ 3.5–4.5 ppm .

- FT-IR : Hydroxyamino (–NHOH) stretches appear at ~3450 cm⁻¹, and carbonyl (C=O) bands at ~1650 cm⁻¹ .

- GC-MS/HPLC : To assess purity and detect side products (e.g., unreacted starting materials). Retention times and fragmentation patterns (e.g., m/z 428 for trifluoromethyl analogs) aid identification .

- X-ray crystallography : Resolves stereochemical ambiguities, such as non-planar pyrimidine ring conformations (dihedral angles >30°) .

Q. How is the biological activity of this compound evaluated in antimicrobial studies?

Standard protocols include:

- Agar diffusion assays : Testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Zones of inhibition ≥10 mm indicate potency .

- MIC (Minimum Inhibitory Concentration) : Serial dilution in broth media (e.g., Mueller-Hinton) to determine the lowest concentration inhibiting visible growth (typically 8–64 µg/mL for dihydropyrimidinones) .

- Cytotoxicity screening : Using mammalian cell lines (e.g., HEK-293) to ensure selectivity (IC50 >100 µM is desirable) .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of tetrahydrofuran-linked pyrimidinones?

Challenges arise from the tetrahydrofuran ring’s conformational flexibility. Strategies include:

- Chiral auxiliaries : Using enantiopure tetrahydrofuran precursors (e.g., (2R,4S,5R)-configured sugars) to guide stereochemistry .

- Asymmetric catalysis : Employing organocatalysts (e.g., L-proline) to induce >80% enantiomeric excess in cyclization steps .

- Crystallographic analysis : Resolving racemic mixtures via chiral column chromatography (e.g., Chiralpak® AD-H) followed by X-ray validation .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or IR absorptions)?

Contradictions often stem from tautomerism or solvent effects. Methodological approaches include:

- Variable-temperature NMR : To identify dynamic processes (e.g., keto-enol tautomerism) causing peak splitting .

- Deuterated solvent screening : DMSO-d6 vs. CDCl3 may shift NH/OH protons due to hydrogen bonding .

- DFT calculations : Comparing experimental IR/NMR with computed spectra (e.g., Gaussian 09) to assign ambiguous signals .

Q. What mechanistic insights explain the antimicrobial activity of 4-(Hydroxyamino)pyrimidinones?

Hypotheses include:

- Enzyme inhibition : Binding to bacterial dihydrofolate reductase (DHFR) via hydrogen bonding (hydroxyamino group) and π-π stacking (pyrimidine ring) .

- Membrane disruption : Amphiphilic properties from the tetrahydrofuran moiety may compromise lipid bilayer integrity .

- Resistance profiling : Comparative genomics (e.g., mecA in MRSA) can identify target specificity .

Q. How can green chemistry principles be applied to scale up synthesis without compromising yield?

Strategies include:

- Solvent-free mechanochemical synthesis : Ball-milling reduces waste and energy use while maintaining >70% yield .

- Biocatalysis : Lipases or esterases for regioselective modifications under aqueous conditions .

- Continuous flow reactors : Enhancing reproducibility and reducing reaction times (2–4 hours vs. 24 hours batch) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.